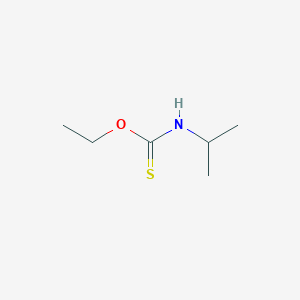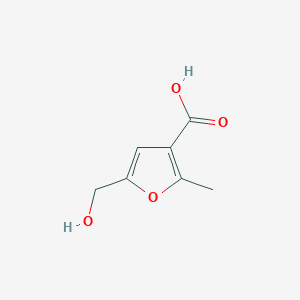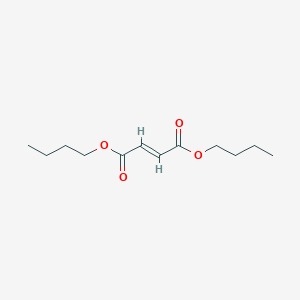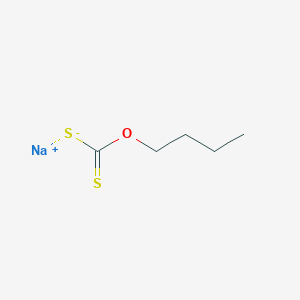
sodium;butoxymethanedithioate
Overview
Description
“Carbonodithioic acid, O-butyl ester, sodium salt (1:1)” is also known as “Xanthic acid, butyl-, sodium salt”, “Raconite”, and "Sodium butylxanthate" . It is a chemical compound with the molecular formula C5H9NaOS2 .
Molecular Structure Analysis
The molecular structure of “Carbonodithioic acid, O-butyl ester, sodium salt (1:1)” is based on its molecular formula, C5H9NaOS2 . The exact structure is not provided in the searched resources.
Chemical Reactions Analysis
Esters, including “Carbonodithioic acid, O-butyl ester, sodium salt (1:1)”, can undergo basic hydrolysis, where the molecule of the base splits the ester linkage. The acid portion of the ester ends up as the salt of the acid, and the alcohol portion of the ester ends up as the free alcohol .
Scientific Research Applications
Pyrolytic Preparation
Carbonothioic O,O-acid and its derivatives, like Carbonodithioic acid, O-butyl ester, sodium salt (1:1), have been studied for their potential applications in atmospheric and biochemical contexts. The pyrolytic preparation of these compounds involves high vacuum flash pyrolysis, revealing insights into their stability and decomposition pathways. Although the direct observation of carbonothioic acids has been challenging, this research paves the way for a deeper understanding of these sulfur-containing compounds and their potential applications (Niedek, Wagner, & Schreiner, 2017).
Chemical Reactivity and Stability
The study of monomethyl esters of carbonic acid, closely related to carbonodithioic acid derivatives, provides valuable information about their reactivity and stability under various conditions. Research demonstrates that these compounds have significant reactivity towards hydroxyl ions and methylating agents, contributing to our understanding of their behavior in different chemical environments (Dibenedetto et al., 2006).
Ester Synthesis and Catalysis
Carbonodithioic acid derivatives are crucial in synthesizing various esters, serving as key intermediates. The reaction between carboxylic acids and dialkyl dicarbonates in the presence of weak Lewis acids like magnesium chloride is an important pathway for ester production. This method offers a versatile approach for synthesizing an extensive array of esters and anhydrides, highlighting the central role of carbonodithioic acid derivatives in synthetic chemistry (Bartoli et al., 2007).
Safety and Hazards
“Carbonodithioic acid, O-butyl ester, sodium salt (1:1)” is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .
Mechanism of Action
Target of Action
The primary targets of Sodium butylxanthate are sulfide ores, particularly those of non-ferrous and rare metals . It acts as a collector in the flotation process, demonstrating strong collecting ability and good selective performance .
Mode of Action
Sodium butylxanthate interacts with its targets through a process known as adsorption . This process involves the compound adhering to the surface of the sulfide ores, altering their hydrophobicity and enabling their separation from the ore slurry during the flotation process . The adsorption of Sodium butylxanthate onto the surface of bornite, for instance, has been found to conform to the second-order kinetic equation, indicating a multimolecular layer adsorption .
Biochemical Pathways
The compound’s adsorption onto the surface of sulfide ores alters the ores’ hydrophobicity, enabling their separation from the ore slurry during the flotation process .
Pharmacokinetics
Studies on its adsorption kinetics have shown that the reaction of sodium butylxanthate on the surface of bornite conforms to the second-order kinetic equation .
Result of Action
The primary result of Sodium butylxanthate’s action is the successful separation of valuable minerals from ores. For instance, in the flotation of bornite, the recovery rate was found to be highest when the pH was 9 in a Sodium butylxanthate solution . The adsorption products of Sodium butylxanthate on the bornite surface were identified as cupric butyl xanthate, ferric butyl xanthate, and dixanthogen .
Action Environment
The action of Sodium butylxanthate is influenced by various environmental factors, including pH and the presence of other ions. For instance, the recovery rate of bornite was found to be highest when the pH was 9 in a Sodium butylxanthate solution . Additionally, the presence of other ions in the solution can affect the compound’s adsorption and subsequent action .
Biochemical Analysis
Biochemical Properties
Sodium butylxanthate interacts with various biomolecules during its application in ore flotation. It is known to react with the surface of minerals like bornite, forming products such as cupric butyl xanthate and ferric butyl xanthate . The nature of these interactions is chemisorption, which is spontaneous and involves the formation of a chemical bond between the sodium butylxanthate and the mineral surface .
Cellular Effects
The cellular effects of sodium butylxanthate are primarily observed in the context of its interaction with mineral surfaces. It is not typically involved in influencing cell function, cell signaling pathways, gene expression, or cellular metabolism. Its role in the flotation process can indirectly affect the environment of microorganisms present in the mineral processing wastewater .
Molecular Mechanism
Sodium butylxanthate exerts its effects at the molecular level through its interactions with mineral surfaces. It adsorbs onto the surface of minerals like bornite, leading to the formation of products such as cupric butyl xanthate and ferric butyl xanthate . This process is facilitated by the presence of hydroxyl radicals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium butylxanthate have been observed over time in the context of mineral flotation. It has been found that the recovery rate of minerals was highest when the pH was 9 in a sodium butylxanthate solution . Over time, the sodium butylxanthate adsorbs onto the mineral surface, with the maximum adsorption rate constant being 0.30 g/(10^-6 mol·min), and the equilibrium adsorption capacity being 2.70×10^-6 mol/g .
Metabolic Pathways
Sodium butylxanthate is not typically involved in metabolic pathways within biological organisms. Its primary function is in the industrial process of mineral flotation, where it interacts with mineral surfaces rather than biological enzymes or cofactors .
Transport and Distribution
In the context of mineral flotation, sodium butylxanthate is distributed in the flotation solution and transported to the mineral surfaces where it adsorbs and exerts its effects . It does not typically interact with transporters or binding proteins within biological systems.
Subcellular Localization
Sodium butylxanthate does not have a known subcellular localization as it is not typically found within biological cells. Its primary function is in the industrial process of mineral flotation .
Properties
IUPAC Name |
sodium;butoxymethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS2.Na/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJRIJBGDLLRAE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110-50-9 (Parent) | |
| Record name | Sodium butylxanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9059705 | |
| Record name | Carbonodithioic acid, O-butyl ester, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141-33-3 | |
| Record name | Sodium butylxanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonodithioic acid, O-butyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonodithioic acid, O-butyl ester, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-butyl hydrogen dithiocarbonate , sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM BUTYLXANTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4BJ9A4T8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Sodium butylxanthate facilitate the separation of copper from wastewater in the mining industry?
A1: Sodium butylxanthate acts as a collector in the flotation process. [] It preferentially adsorbs onto the surface of copper sulfide particles present in the wastewater. This adsorption renders the copper sulfide particles hydrophobic, meaning they repel water. When air is bubbled through the wastewater, the hydrophobic copper sulfide particles attach to the air bubbles and rise to the surface, forming a froth layer. This froth, enriched with copper sulfide, can then be skimmed off, effectively separating copper from the wastewater. []
Q2: Does Sodium butylxanthate interact with other metals present in acidic mine wastewater, such as iron?
A2: Research suggests that Sodium butylxanthate exhibits selectivity towards copper over iron in acidic solutions. In a study using simulated acidic mine wastewater, Sodium butylxanthate effectively removed copper (up to 99.7%) while leaving iron largely unaffected at a pH of 2.0. [] This selective interaction is crucial for achieving efficient separation and recovery of specific metals from complex mixtures.
Q3: Aside from its use in copper recovery, are there other applications of Sodium butylxanthate in mineral processing?
A3: Yes, Sodium butylxanthate is a versatile collector used in the flotation of various sulfide minerals. Research indicates its potential in separating copper-gold sulfide ores from pyrite, another sulfide mineral commonly found alongside valuable ores. [] This application highlights its importance in enhancing the efficiency and selectivity of mineral separation processes, ultimately contributing to more sustainable mining practices.
Q4: What are the potential environmental implications of using Sodium butylxanthate in mining operations?
A4: While Sodium butylxanthate plays a crucial role in mineral processing, its release into the environment raises concerns due to its potential toxicity. Studies have investigated the impact of mineral flotation reagents, including Sodium butylxanthate, on the activity of Thiobacillus ferrooxidans, a bacterium crucial for the natural cycling of iron and sulfur. [] Understanding the effects of such reagents on microbial communities is vital for assessing the environmental risks associated with mining operations and developing strategies for their mitigation.
Q5: Are there ongoing research efforts focused on understanding the degradation of Sodium butylxanthate in wastewater?
A5: Yes, researchers are actively exploring methods to degrade Sodium butylxanthate in flotation wastewater and mitigate its environmental impact. One study investigated the use of natural pyrite combined with visible light-assisted advanced oxidation processes for this purpose. [] This line of research seeks to develop sustainable and efficient ways to treat wastewater from mining operations, minimizing the ecological footprint of these industrial processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




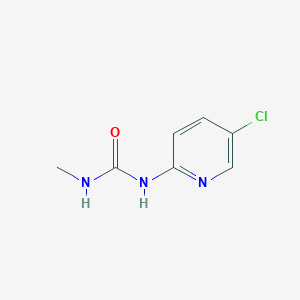
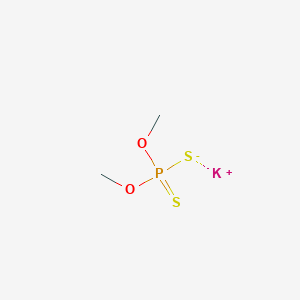
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
